2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid: is a fluorinated thiophene derivative. Thiophene compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable target for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the functionalization of the thiophene ring and subsequent introduction of fluorine atoms. One common method is the direct fluorination of thiophene derivatives using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle reactive fluorine species. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares a similar fluorinated structure and is used in similar applications, such as organic synthesis and medicinal chemistry.
4-(Trifluoromethyl)phenylboronic acid: Another fluorinated compound with applications in cross-coupling reactions and materials science.
Uniqueness: 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to its specific thiophene ring structure combined with multiple fluorine atoms. This combination provides enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .
Properties
Molecular Formula |
C7H4F4O2S |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H4F4O2S/c8-5(6(12)13)3-1-14-2-4(3)7(9,10)11/h1-2,5H,(H,12,13) |
InChI Key |
XKYCCPSPZVQCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.